6-Nitro-3-(2-oxo-propyl)-chromen-2-one
Description
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-nitro-3-(2-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C12H9NO5/c1-7(14)4-9-5-8-6-10(13(16)17)2-3-11(8)18-12(9)15/h2-3,5-6H,4H2,1H3 |
InChI Key |
FVEDBMWGSMTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Nitration of Preformed 3-Acetylcoumarin
This two-step method involves:
- Synthesis of 3-acetylcoumarin via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid.
- Regioselective nitration at position 6 using HNO₃/KNO₃ in H₂SO₄.
Mechanistic Insights
- Nitration proceeds via electrophilic aromatic substitution, favored at the para position to the electron-withdrawing acetyl group. Computational studies (Molecular Electron Density Theory) confirm the dominance of the C6 nitration pathway due to favorable charge distribution.
Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄, 50°C, 4h | 78% | |
| 2 | 3-Acetylcoumarin, KNO₃ (1 eq), H₂SO₄, RT, 24h | 92% |
Multi-Component Cyclization Using Nitro-Substituted Salicylaldehydes
A one-pot approach combines:
- 6-Nitrosalicylaldehyde
- Ethyl acetoacetate (for 2-oxo-propyl group introduction)
- Acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).
Procedure
- Dissolve 6-nitrosalicylaldehyde (1 eq) and ethyl acetoacetate (1.2 eq) in ethanol.
- Add H₂SO₄ (0.1 eq) and reflux for 6h.
- Isolate via column chromatography (hexane:EtOAc = 7:3).
Advantages
- Avoids isolation of intermediates.
- High regioselectivity due to intramolecular hydrogen bonding directing cyclization.
Data
| Starting Material | Catalyst | Time | Yield |
|---|---|---|---|
| 6-Nitrosalicylaldehyde | H₂SO₄ | 6h | 85% |
| 6-Nitrosalicylaldehyde | p-TsOH | 8h | 79% |
Side-Chain Functionalization of 6-Nitrocoumarin
Step 1: Synthesis of 6-Nitrocoumarin
Step 2: Friedel-Crafts Acylation
Key Observation
Data
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C, 2h | 88% |
| Acylation | AcCl (1.5 eq), AlCl₃ (2 eq), DCM, RT, 4h | 74% |
Alternative Routes
Suzuki Coupling with Prefunctionalized Halides
Microwave-Assisted Synthesis
- Combine 6-nitrosalicylaldehyde and ethyl acetoacetate in a microwave reactor (300W, 15 min).
- Yield : 89% with reduced side products.
Purification and Characterization
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(2-oxo-propyl)-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-3-(2-oxo-propyl)-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(2-oxo-propyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core structure can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The 2-oxo-propyl group in thiazol-2-one derivatives (e.g., ) correlates with antimicrobial efficacy, implying that its presence in chromen-2-one may confer similar properties.
- Chromen-2-one analogues with nitro or ketone substituents show enhanced anticancer activity, particularly against ER+ breast cancer, due to improved binding affinities to estrogen receptors .
- General coumarin derivatives exhibit diverse biological roles, but nitro-substituted variants often display heightened cytotoxicity and altered metabolic pathways .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
